REACTION_CXSMILES
|
CC(C)(CO)CO.[CH3:8][C:9]1([CH3:18])[CH2:14][O:13][CH:12]([CH2:15][CH2:16][CH3:17])[O:11][CH2:10]1.P(=O)(O)(O)O>[Pd].O>[CH2:12]([O:11][CH2:10][C:9]([CH3:8])([CH3:18])[CH2:14][OH:13])[CH2:15][CH2:16][CH3:17]
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
CC(CO)(CO)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CC1(COC(OC1)CCC)C
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
10 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave was sealed
|
Type
|
CUSTOM
|
Details
|
purged twice with N2 and once with H2
|
Type
|
ADDITION
|
Details
|
The reactor was charged with H2
|
Type
|
TEMPERATURE
|
Details
|
Pressure was maintained through the duration of the experiment
|
Type
|
TEMPERATURE
|
Details
|
the autoclave was cooled
|
Type
|
FILTRATION
|
Details
|
its contents filtered
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |